molecular formula C12H14FNO4 B8755082 2-(tert-Butoxycarbonylamino)-3-fluoro-benzoic acid

2-(tert-Butoxycarbonylamino)-3-fluoro-benzoic acid

Cat. No. B8755082
M. Wt: 255.24 g/mol
InChI Key: GLQNIDBIWCJFBX-UHFFFAOYSA-N
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Patent
US08063038B2

Procedure details

A solution of tert-butyllithium in pentane (1.7M, 34 ml, 58 mmol) was added with caution to a solution of (2-fluoro-phenyl)-carbamic acid tert-butyl ester whilst cooling to less than −50° C. The mixture was maintained at this temperature, stirred for 3 h then poured onto a slurry of THF and dry ice. The mixture was allowed to warm to room temperature, diluted with water and evaporated in vacuo. The residue was taken up in water and washed with diethyl ether. A solution of 0.3M potassium hydrogen sulphate was added until pH6 and extracted with chloroform. The chloroform extracts were combined, washed with brine, dried and reduced to give a white solid; yield 2.7 g, 37%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.CCCCC.[C:11]([O:15][C:16](=[O:25])[NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[F:24])([CH3:14])([CH3:13])[CH3:12].[C:26](=[O:28])=[O:27]>O.C1COCC1>[C:11]([O:15][C:16]([NH:17][C:18]1[C:19]([F:24])=[CH:20][CH:21]=[CH:22][C:23]=1[C:26]([OH:28])=[O:27])=[O:25])([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
34 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling to less than −50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
A solution of 0.3M potassium hydrogen sulphate was added until pH6
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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